molecular formula C11H22O6 B091199 (2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane CAS No. 17152-57-7

(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane

Cat. No. B091199
CAS RN: 17152-57-7
M. Wt: 250.29 g/mol
InChI Key: MWCGWFVDFLEGFY-ZKKRXERASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a type of oxolane, which is a cyclic ether that contains an oxygen atom in a five-membered ring. The chemical formula of this compound is C14H24O6.

Mechanism of Action

The mechanism of action of ((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane is not fully understood. However, studies have suggested that it may interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(this compound)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane has been shown to have various biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its effects on the body.

Advantages and Limitations for Lab Experiments

One advantage of using ((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane in lab experiments is its potential as a chiral building block. This compound can be used to synthesize other complex molecules with specific stereochemistry. However, the synthesis process is complex and requires expertise in organic chemistry. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in lab experiments.

Future Directions

There are several future directions for research on ((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane. One direction is to further investigate its potential as a starting material for the synthesis of novel drug candidates. Another direction is to study its effects on specific enzymes and receptors in the body to better understand its mechanism of action. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of ((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane involves a multi-step process that requires specific reagents and conditions. One such method involves the use of a chiral auxiliary, which helps to control the stereochemistry of the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

((2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane has shown potential for use in various scientific research applications. One such application is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel drug candidates. This compound has also been studied for its potential use as a chiral building block in the synthesis of other complex molecules.

properties

CAS RN

17152-57-7

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane

InChI

InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11-/m1/s1

InChI Key

MWCGWFVDFLEGFY-ZKKRXERASA-N

Isomeric SMILES

COC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC)OC)OC)OC

SMILES

COCC(C1C(C(C(O1)OC)OC)OC)OC

Canonical SMILES

COCC(C1C(C(C(O1)OC)OC)OC)OC

synonyms

Methyl 2-O,3-O,5-O,6-O-tetramethyl-β-D-galactofuranoside

Origin of Product

United States

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